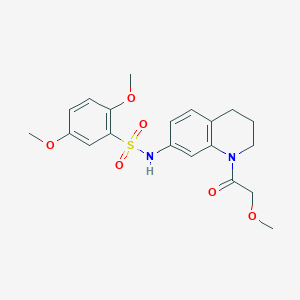
2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O6S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Structural Analysis and Molecular Interactions
The compound shows a distinct intramolecular N—H⋯O=S interaction, as well as intermolecular N—H⋯O=C hydrogen bonds. These interactions facilitate the formation of hydrogen-bonded chains parallel to certain axes, contributing to its unique molecular structure and properties (Gelbrich, Haddow, & Griesser, 2011).
2. Photodynamic Therapy Application
The compound's derivatives have been found useful in photodynamic therapy, particularly for cancer treatment. Their properties as photosensitizers, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
3. Synthesis of Derivative Compounds
The compound has been used in the synthesis of various derivatives, including oxidative degradation products and other complex organic compounds. Such synthetic processes highlight its versatility in organic chemistry (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).
4. Antimicrobial Properties
Some derivatives of the compound have shown promising antimicrobial properties, especially against Gram-positive bacteria. This suggests potential use in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
5. Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. They have been tested for cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, indicating their therapeutic potential in these areas (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
6. Sigma-2 Receptor Probe
It has been used in the study of sigma-2 receptors, which are significant in various physiological processes. The compound and its analogues have shown potential as ligands for in vitro studies of sigma-2 receptors (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
7. Cognitive Enhancing Properties
Some derivatives have been identified with cognitive enhancing properties, indicating potential use in treating cognitive deficits like those seen in Alzheimer's disease and schizophrenia (Hirst, Stean, Rogers, Sunter, Pugh, Moss, Bromidge, Riley, Smith, Bartlett, Heidbreder, Atkins, Lacroix, Dawson, Foley, Regan, & Upton, 2006).
8. Antituberculosis Activity
Some novel thiourea derivatives bearing benzenesulfonamide moiety, inspired by the compound, have shown significant activity against Mycobacterium tuberculosis, suggesting their potential in antituberculosis medication (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
9. Beta3 Adrenergic Receptor Agonism
Tetrahydroisoquinoline derivatives containing benzenesulfonamide, similar to this compound, have shown potent agonism for human beta3 adrenergic receptors, which are important in metabolic regulation (Parmee, Brockunier, He, Singh, Candelore, Cascieri, Deng, Liu, Tota, Wyvratt, Fisher, Weber, 2000).
10. Antimicrobial Activity of Quinazolinone Derivatives
Quinazolinone derivatives, related to this compound, have been synthesized and shown antimicrobial activity, indicating their potential in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
properties
IUPAC Name |
2,5-dimethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-13-20(23)22-10-4-5-14-6-7-15(11-17(14)22)21-29(24,25)19-12-16(27-2)8-9-18(19)28-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVSNFXMJOXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

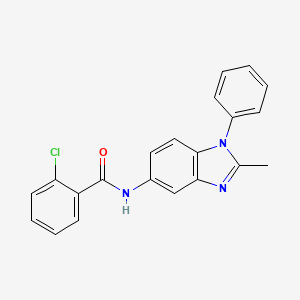
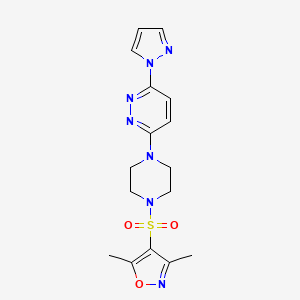
![8-methoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2541310.png)
![benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2541312.png)
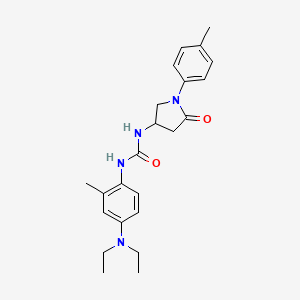
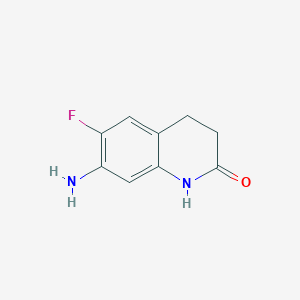
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)
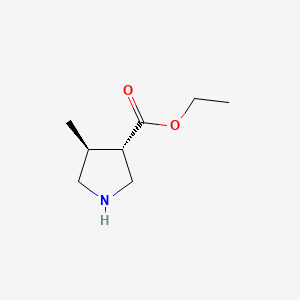
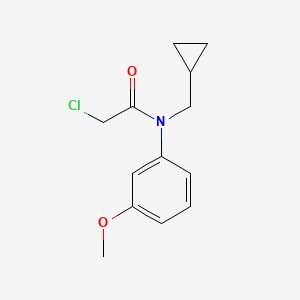


![1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2541324.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2541327.png)